prostaglandin D2

Descripción general

Descripción

La prostaglandina D2 es una prostaglandina que juega un papel significativo en diversos procesos fisiológicos y patológicos. Es una prostaglandina principal producida por los mastocitos y participa en el reclutamiento de células T auxiliares tipo 2, eosinófilos y basófilos. La prostaglandina D2 se encuentra en grandes cantidades en el cerebro y los mastocitos, y es fundamental en el desarrollo de enfermedades alérgicas como el asma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La prostaglandina D2 se sintetiza a través de la cascada del ácido araquidónico. La conversión final de la prostaglandina H2 a la prostaglandina D2 está catalizada por la sintetasa de prostaglandina D2 . La síntesis implica la isomerización de la prostaglandina H2, un precursor común de las prostaglandinas, para producir prostaglandina D2 con grupos 9-hidroxi y 11-ceto .

Métodos de producción industrial: La producción industrial de prostaglandina D2 típicamente implica la extracción y purificación de fuentes biológicas, como mastocitos o tejidos cerebrales. El proceso incluye el uso de enzimas específicas como la sintetasa de prostaglandina D2 para catalizar la conversión de prostaglandina H2 a prostaglandina D2 .

Análisis De Reacciones Químicas

Tipos de reacciones: La prostaglandina D2 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para su actividad biológica y metabolismo.

Reactivos y condiciones comunes:

Oxidación: La prostaglandina D2 puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción implican la conversión de prostaglandina D2 a otras prostaglandinas o compuestos relacionados.

Sustitución: Las reacciones de sustitución implican el reemplazo de grupos funcionales en la prostaglandina D2.

Principales productos formados: Los principales productos formados a partir de las reacciones de prostaglandina D2 incluyen varios metabolitos de prostaglandina, como la prostaglandina F2α y la prostaglandina J2 .

Aplicaciones Científicas De Investigación

Immunological Applications

Role in Allergic Responses

PGD2 is prominently involved in allergic reactions. It is produced by mast cells and has been shown to enhance eosinophilic inflammation, particularly in conditions like asthma and allergic rhinitis. Research indicates that PGD2 preferentially induces the production of pro-inflammatory cytokines IL-4, IL-5, and IL-13 from T helper type 2 (Th2) cells in a dose-dependent manner . The involvement of PGD2 in allergic responses is mediated through its interaction with specific receptors, notably the D prostanoid receptor (DP) and the chemoattractant receptor-like molecule expressed on Th2 cells (CRTH2) .

Table 1: Summary of PGD2's Effects on Cytokine Production

| Cytokine | EC50 (nM) | Response Type |

|---|---|---|

| IL-4 | 150 | Pro-inflammatory |

| IL-5 | 63 | Pro-inflammatory |

| IL-13 | 54 | Pro-inflammatory |

| IL-10 | >3000 | Anti-inflammatory |

Oncological Applications

Cancer Progression and Therapy

PGD2 has been implicated in cancer biology, where it influences tumor growth and metastasis through its pro-inflammatory properties. Studies suggest that elevated levels of PGD2 are associated with various cancers, including colorectal cancer. Inhibition of PGD2 synthesis via cyclooxygenase (COX) inhibitors has demonstrated chemopreventive effects in preclinical models . The dual role of PGD2 in promoting inflammation while also potentially inhibiting tumor growth presents a complex challenge for therapeutic strategies.

Case Study: Colorectal Cancer

Research has shown that selective COX-2 inhibitors can reduce the incidence of colon neoplasms significantly. For instance, long-term administration of COX-2 inhibitors in Min mice resulted in a marked decrease in tumor formation . This highlights the potential for targeting PGD2 pathways in cancer prevention.

Neurological Applications

Effects on Neuronal Activity

In neurological research, PGD2 has been found to modulate neuronal excitability. Studies indicate that PGD2 application can alter the activity of hypothalamic neurons, affecting both inhibitory and excitatory responses . This modulation suggests potential applications in treating neurological disorders where neurotransmitter balance is disrupted.

Cardiovascular Applications

Impact on Aqueous Humor Dynamics

PGD2 has also been studied for its effects on intraocular pressure (IOP). Topical application of PGD2 has been shown to reduce IOP primarily by inhibiting aqueous humor flow rate, indicating its potential utility in managing conditions like glaucoma .

Potential Biomarkers

Recent studies have explored the role of PGD2 as a biomarker for various diseases, including coal workers' pneumoconiosis (CWP). Elevated levels of PGD2 have been correlated with disease severity, suggesting its potential as a diagnostic tool .

Mecanismo De Acción

La prostaglandina D2 ejerce sus efectos uniéndose a receptores específicos, incluyendo el receptor de prostaglandina D2 1 y el receptor de prostaglandina D2 2. Estos receptores están involucrados en diversas vías de señalización que median las acciones biológicas de la prostaglandina D2, como la broncoconstricción, la vasodilatación y la inhibición del crecimiento del cabello . La unión de la prostaglandina D2 a sus receptores activa vías de señalización corriente abajo, incluida la vía JAK-STAT, que regula las respuestas inmunitarias y la inflamación .

Comparación Con Compuestos Similares

Estos compuestos se derivan del ácido araquidónico y tienen diversas funciones fisiológicas .

Compuestos Similares:

Prostaglandina E2: Involucrada en la inflamación y la regulación del dolor.

Prostaglandina F2α: Juega un papel en las contracciones uterinas y la regulación del sistema reproductivo.

Tromboxano A2: Involucrado en la agregación plaquetaria y la vasoconstricción.

Leucotrieno B4: Juega un papel en la inflamación y las respuestas inmunitarias.

Singularidad de la prostaglandina D2: La prostaglandina D2 es única en su papel en las enfermedades alérgicas y sus receptores específicos, que median sus efectos sobre la broncoconstricción y la vasodilatación. Su participación en la inhibición del crecimiento del cabello y las posibles aplicaciones terapéuticas en el tratamiento de la pérdida de cabello y el cáncer destacan aún más sus propiedades distintivas .

Actividad Biológica

Prostaglandin D2 (PGD2) is a bioactive lipid mediator derived from arachidonic acid metabolism, known for its significant roles in various physiological and pathological processes. Its biological activity is primarily mediated through two receptors: the D prostanoid receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). This article explores the diverse biological activities of PGD2, including its roles in inflammation, immune responses, and cancer biology, supported by recent research findings and data.

PGD2 exerts its biological effects through distinct signaling pathways associated with its receptors:

- DP Receptor : Traditionally linked to anti-inflammatory responses, the DP receptor is involved in regulating eosinophil activation and chemotaxis.

- CRTH2 : This receptor is preferentially expressed in Th2 cells and mediates pro-inflammatory effects, particularly in allergic reactions.

2.1 Eosinophil Chemotaxis and Activation

PGD2 has been shown to act as a potent chemoattractant for eosinophils. It stimulates their migration through the following mechanisms:

- Chemotaxis : PGD2 induces chemotaxis in eosinophils via CRTH2, leading to increased expression of CD11b and L-selectin shedding .

- Actin Polymerization : PGD2 promotes actin polymerization, which is crucial for cell movement .

2.2 Th2 Cytokine Production

In human Th2 cells, PGD2 preferentially induces the production of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 while having minimal effects on anti-inflammatory cytokines like IL-10:

- Cytokine Induction : The EC50 values for IL-4, IL-5, and IL-13 production are approximately 150 nM, 63 nM, and 54 nM respectively .

- Time Course : Cytokine levels peak at different times post-stimulation; IL-4 peaks at 4 hours while IL-5 and IL-13 peak at 8 hours .

3. Role in Allergic Responses

PGD2 is significantly involved in allergic reactions. Elevated levels are often found in asthmatic patients following allergen exposure:

- Asthma Pathophysiology : PGD2 contributes to airway inflammation and hyperreactivity by recruiting eosinophils and promoting Th2 cell activation .

4. Cancer Biology

Recent studies have highlighted the dual role of PGD2 in cancer biology:

4.1 Diffuse Large B-cell Lymphoma (DLBCL)

Research indicates that PGD2 can have contrasting effects based on its concentration:

- Low Concentrations : Promote cell growth via CRTH2 binding.

- High Concentrations : Inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest .

5. Summary of Research Findings

The following table summarizes key findings regarding the biological activity of PGD2 across different studies:

Case Study 1: Asthma Patients

A study involving asthmatic patients demonstrated elevated urinary levels of PGD2 post-allergen exposure correlating with increased eosinophil counts and exacerbated asthma symptoms.

Case Study 2: DLBCL Patients

In patients with diffuse large B-cell lymphoma, serum levels of PGD2 were found to correlate with clinical outcomes, suggesting potential as a biomarker for disease prognosis.

Propiedades

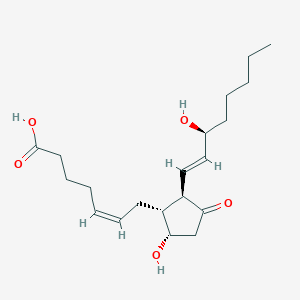

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-OUTUXVNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897162 | |

| Record name | Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41598-07-6 | |

| Record name | PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41598-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin D2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin D(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 57 °C | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.